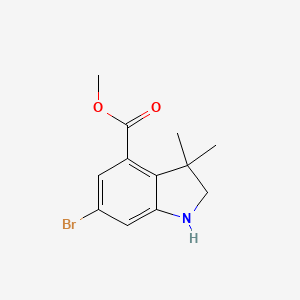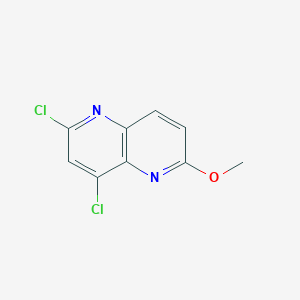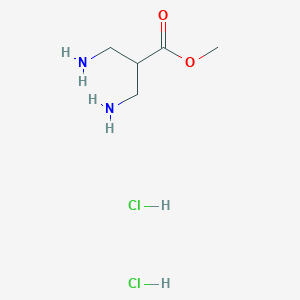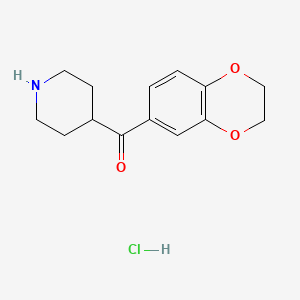
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate
Descripción general
Descripción
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate, also known as MDIC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MDIC is a derivative of indole, a heterocyclic organic compound that is widely used in the synthesis of various pharmaceuticals.
Mecanismo De Acción
Target of Action
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . Without specific information on the targets of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate, it’s challenging to provide a detailed explanation of its mode of action.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives in general have been found to exhibit a broad spectrum of biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate exhibits potent cytotoxic activity against various cancer cell lines, making it an ideal candidate for anticancer drug development. However, there are also limitations to using Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate in lab experiments. Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate is highly reactive and can be unstable under certain conditions. Additionally, Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
Direcciones Futuras
There are several future directions for the study of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate. One potential direction is the development of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate and its potential therapeutic applications in various diseases. Furthermore, the development of novel drug delivery systems for Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate could enhance its efficacy and reduce its toxicity. Overall, the study of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has the potential to lead to the development of novel therapeutics for various diseases.
Aplicaciones Científicas De Investigación
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
methyl 6-bromo-3,3-dimethyl-1,2-dihydroindole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2)6-14-9-5-7(13)4-8(10(9)12)11(15)16-3/h4-5,14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHVTHXXZAJDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC(=CC(=C21)C(=O)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl](/img/structure/B1430812.png)
![2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1430813.png)



![7-Methoxy-5-methylbenzo[B]thiophene](/img/structure/B1430821.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1430824.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1430825.png)



